molecular formula C8H9BN4O2 B14864269 5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid

5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid

Cat. No.: B14864269
M. Wt: 204.00 g/mol
InChI Key: FQNRCQAANVFGJT-UHFFFAOYSA-N
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Description

5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid typically involves the reaction of 2-methylimidazole with pyrazine-2-boronic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like ethanol or water .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .

Mechanism of Action

The mechanism of action of 5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Pyridylboronic acid

Uniqueness

5-(2-Methylimidazol-1-yl)pyrazine-2-boronic acid is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its imidazole and pyrazine moieties provide additional sites for functionalization, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C8H9BN4O2

Molecular Weight

204.00 g/mol

IUPAC Name

[5-(2-methylimidazol-1-yl)pyrazin-2-yl]boronic acid

InChI

InChI=1S/C8H9BN4O2/c1-6-10-2-3-13(6)8-5-11-7(4-12-8)9(14)15/h2-5,14-15H,1H3

InChI Key

FQNRCQAANVFGJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=N1)N2C=CN=C2C)(O)O

Origin of Product

United States

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